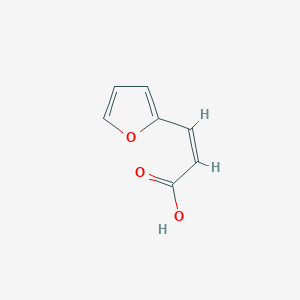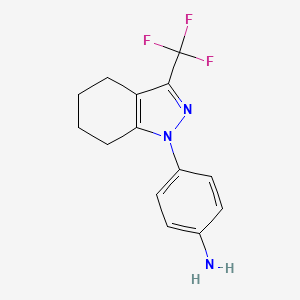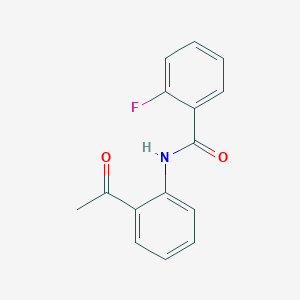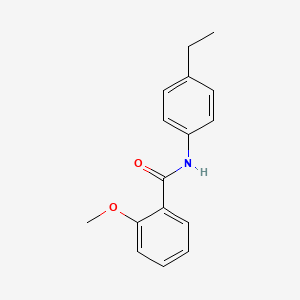![molecular formula C23H25N7 B2514142 N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946265-25-4](/img/structure/B2514142.png)
N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a therapeutic agent used to treat leukemia, which specifically inhibits the activity of tyrosine kinases . It has been structurally characterized only in the form of its piperazin-1-ium salt .
Synthesis Analysis
A convenient method has been developed for the synthesis of this compound and two of its intermediates . The synthesis involves nucleophilic substitution, reduction, and condensation reactions .Molecular Structure Analysis
The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . It has two main conformations in crystals: an extended conformation with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring, and a folded conformation with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .Chemical Reactions Analysis
The compound has been shown to induce apoptosis in human MV4-11 cells assessed as late apoptotic cells at 1 uM after 24 hrs by annexin V-FITC/propidium iodide staining-based flow cytometric method .Physical And Chemical Properties Analysis
The compound has been structurally characterized only in the form of its piperazin-1-ium salt . Its commercial form contains Imatinib mesylate which exists in two polymorph modifications .Applications De Recherche Scientifique
FLT3 and CDK Inhibition
FN-1501 belongs to a class of 1-H-pyrazole-3-carboxamide derivatives. These compounds exhibit excellent inhibition of FLT3 (FMS-like tyrosine kinase 3) and CDK (cyclin-dependent kinase) activities. The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for this inhibition. FN-1501 specifically targets FLT3, CDK2, CDK4, and CDK6 with nanomolar IC values. Its potency against FLT3 correlates with the suppression of retinoblastoma phosphorylation, as well as inhibition of ERK, AKT, and STAT5 pathways .
Antiproliferative Activity
FN-1501 demonstrates robust antiproliferative effects. Notably, it exhibits an IC value of 0.008 μM against MV4-11 cells, a human leukemia cell line. This antiproliferative activity is associated with the onset of apoptosis and the modulation of key signaling pathways, including FLT3, ERK, and AKT .
Acute Myelocytic Leukemia (AML)
AML is a challenging hematological malignancy. FN-1501’s dual inhibition of FLT3 and CDKs positions it as a potential therapeutic agent for AML treatment. Its high efficiency against AML cells makes it an exciting candidate for further investigation .
Non-Small Cell Lung Cancer (NSCLC)
First-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib have benefited NSCLC patients with oncogenic EGFR mutations. However, disease progression often occurs due to a second-site mutation in the EGFR kinase domain (T790M). FN-1501’s unique profile warrants exploration as a potential EGFR-TKI for overcoming resistance in NSCLC .
Kinase-Driven Tumors
Given its potent inhibition of CDKs and FLT3, FN-1501 may hold promise in treating various kinase-driven tumors. Investigating its effects on specific cancer types, such as breast cancer or glioblastoma, could yield valuable insights .
Combination Therapies
Combining FN-1501 with other targeted therapies or chemotherapeutic agents could enhance treatment outcomes. Synergistic effects may arise when FN-1501’s kinase inhibition is coupled with other drugs targeting different pathways.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks) .
Mode of Action
N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with its targets by inhibiting their activity. This inhibition disrupts the normal function of the targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to inhibit several kinases involved in the mapk signal transduction .
Pharmacokinetics
Similar compounds have been found to have good pharmacokinetic properties and low toxicity .
Result of Action
Similar compounds have been found to show potent anti-tumor activities both in vitro and in vivo .
Action Environment
The efficacy of similar compounds has been tested in both in vitro and in vivo environments .
Propriétés
IUPAC Name |
N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7/c1-17-8-10-18(11-9-17)25-21-20-16-24-30(19-6-4-3-5-7-19)22(20)27-23(26-21)29-14-12-28(2)13-15-29/h3-11,16H,12-15H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGVVEWETMNBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(2,2-Diethoxyethyl)phenyl]ethanone](/img/structure/B2514063.png)
![(1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol](/img/structure/B2514065.png)
![2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2514066.png)
![N,N-Dimethyl-3-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2514067.png)


![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2514073.png)
![N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2514075.png)

![Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2514080.png)
![2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B2514082.png)